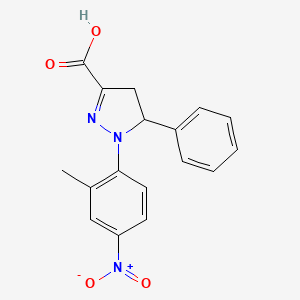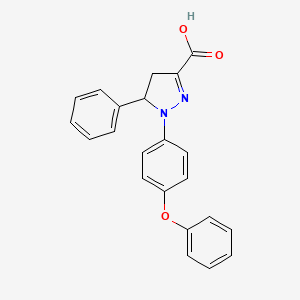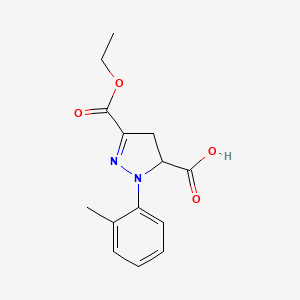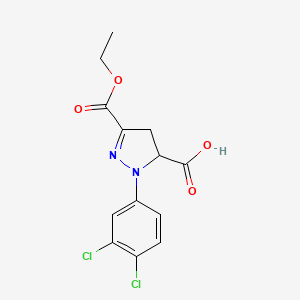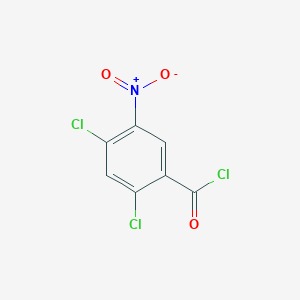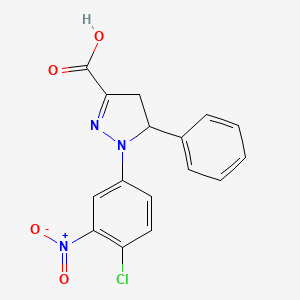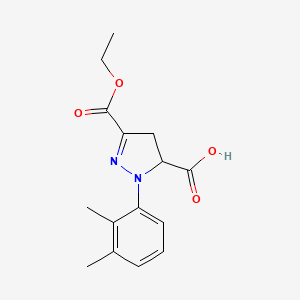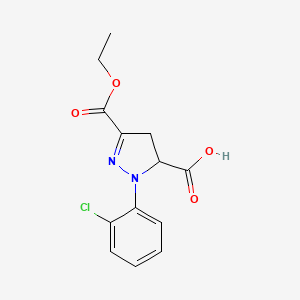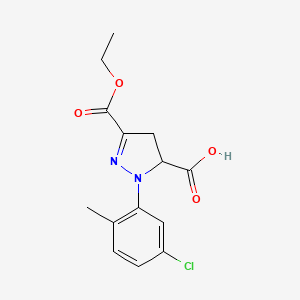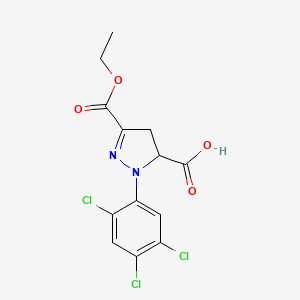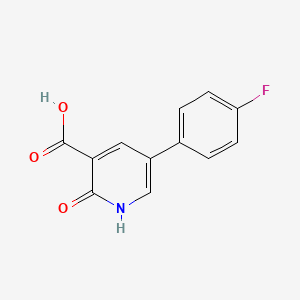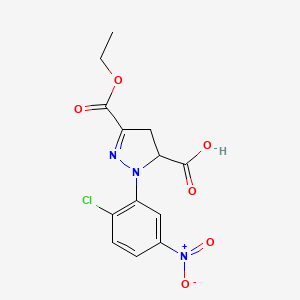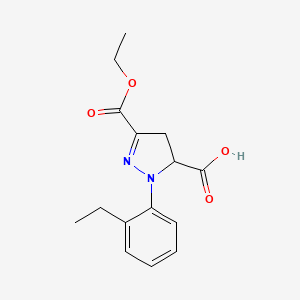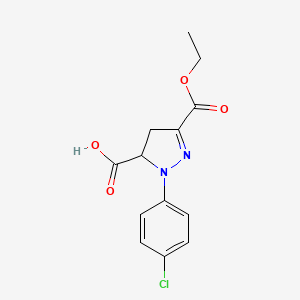
1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, commonly known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK). CEP-1347 is a widely studied compound with potential applications in the treatment of a variety of diseases, including neurodegenerative disorders, cancer, and inflammation.
Mechanism of Action
CEP-1347 acts as an inhibitor of the 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid pathway by blocking the activity of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid. 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a protein kinase that plays an important role in the regulation of cellular processes, such as cell growth, differentiation, and apoptosis. By blocking the activity of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, CEP-1347 is able to inhibit the 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid pathway, which can result in a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
CEP-1347 has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid pathway, which can lead to a decrease in inflammation, cell death, and tumor growth. In addition, CEP-1347 has been found to increase the production of neurotrophic factors, which can lead to an increase in neuron survival and plasticity. Finally, CEP-1347 has been found to increase the production of antioxidant enzymes, which can lead to an increase in antioxidant activity.
Advantages and Limitations for Lab Experiments
CEP-1347 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to use in a variety of cell-based assays. In addition, it is relatively stable and has a long shelf life, which makes it ideal for long-term experiments. However, there are also some limitations to using CEP-1347 in lab experiments. It is not always easy to obtain in large quantities, and it can be expensive to purchase.
Future Directions
There are a number of potential future directions for research on CEP-1347. One potential direction is to further investigate the effects of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid inhibition on various diseases and conditions. In addition, further research could be conducted on the potential therapeutic applications of CEP-1347, such as its use in the treatment of neurodegenerative diseases, cancer, and inflammation. Finally, further research could be conducted on the potential mechanisms of action of CEP-1347, such as its effects on the production of neurotrophic factors and antioxidant enzymes.
Synthesis Methods
CEP-1347 can be synthesized by a two-step process. The first step involves the reaction of 4-chlorophenylhydrazine with ethyl chloroformate to form the hydrazone. This is then reacted with ethyl acetoacetate to form the final product, CEP-1347.
Scientific Research Applications
CEP-1347 has been widely studied in the scientific research community. It has been used as an inhibitor of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid in a variety of cell-based assays. In addition, it has been used in animal models to study the effects of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid inhibition on various diseases and conditions. For example, CEP-1347 has been used to study the effects of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid inhibition on neurodegenerative diseases, cancer, and inflammation.
properties
IUPAC Name |
2-(4-chlorophenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c1-2-20-13(19)10-7-11(12(17)18)16(15-10)9-5-3-8(14)4-6-9/h3-6,11H,2,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZSLVKXVCUKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

